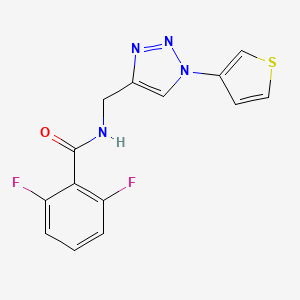

2,6-difluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Description

2,6-Difluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a fluorinated benzamide derivative featuring a 1,2,3-triazole core substituted at position 1 with a thiophen-3-yl group. This compound’s design aligns with trends in medicinal chemistry where fluorination and heterocyclic motifs are leveraged to optimize pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name |

2,6-difluoro-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N4OS/c15-11-2-1-3-12(16)13(11)14(21)17-6-9-7-20(19-18-9)10-4-5-22-8-10/h1-5,7-8H,6H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFQYUZUXWGZBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCC2=CN(N=N2)C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.

Attachment of the Thiophene Moiety: The thiophene group can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2,6-difluorobenzoyl chloride with an amine precursor containing the triazole-thiophene moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

Scaling up the CuAAC reaction: Ensuring efficient and safe handling of azides and alkynes.

Optimizing cross-coupling reactions: Using palladium or other catalysts to achieve high selectivity and yield.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and thiophene moieties exhibit significant antimicrobial properties. The incorporation of the difluoro-benzamide structure enhances the lipophilicity and bioavailability of the compound, making it a potential candidate for developing new antimicrobial agents. Research has shown that related compounds demonstrate activity against a range of bacterial strains, including resistant strains .

Cancer Treatment

The triazole ring in the compound is known for its role in anticancer drug development. Studies have demonstrated that triazole derivatives can inhibit key enzymes involved in cancer cell proliferation. The difluoro substitution may enhance the compound's potency and selectivity towards cancer cells. Preliminary in vitro studies suggest that this compound could induce apoptosis in various cancer cell lines .

Neuroprotective Effects

Recent investigations into neuroprotective agents have identified similar structures as promising candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism often involves modulating neuroinflammation and oxidative stress pathways. The presence of the thiophene group may contribute to these protective effects by enhancing the compound's interaction with biological targets .

Agricultural Applications

Pesticidal Properties

Research has explored the use of difluorinated compounds in agrochemicals, particularly as fungicides and herbicides. The unique electronic properties imparted by the difluoro group can enhance the efficacy of these compounds against specific pests and pathogens. Field trials have shown promising results in controlling fungal infections in crops when using derivatives of this compound .

Plant Growth Regulators

Compounds with similar structures have been investigated for their potential as plant growth regulators. The modulation of growth pathways through specific receptor interactions can lead to improved yield and stress resistance in plants. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical inputs while maintaining crop productivity.

Material Science Applications

Fluorescent Materials

The unique structure of 2,6-difluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide makes it a candidate for developing fluorescent materials used in organic light-emitting diodes (OLEDs) and sensors. The incorporation of fluorine atoms can enhance the photophysical properties, leading to better performance in optoelectronic applications.

Polymer Chemistry

In polymer science, difluorinated compounds are being studied for their role as additives to improve thermal stability and mechanical properties of polymers. The incorporation of such compounds can lead to materials with enhanced durability and resistance to environmental degradation.

Case Studies

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and thiophene moiety could play roles in binding to the target site, while the difluoro groups may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues with Pyrazole and Triazole Cores

- Structure : 2,6-Difluoro-N-(1-{[4-hydroxy-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-yl)benzamide.

- Key Differences : Replaces the triazole-thiophene group with a pyrazole ring substituted by a 4-hydroxy-2-(trifluoromethyl)benzyl group.

- Implications: The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxy group may improve solubility.

- Structure : 1-(2,6-Difluorobenzyl)-4-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole.

- Key Differences: Shares the 2,6-difluorobenzyl motif but lacks the thiophene and methylbenzamide linkage.

Electronic and Substituent Effects

- Fluorination Patterns : The 2,6-difluoro substitution in the benzamide moiety is conserved across analogues (e.g., GSK7975A, 3n), suggesting a role in modulating aromatic ring electron density and improving membrane permeability .

- Heterocyclic Bioisosteres: Compared to N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide (), which uses a tetrazole ring, the triazole in the main compound offers reduced acidity (tetrazoles are stronger acids) but similar hydrogen-bonding capacity, impacting target engagement and metabolic stability .

Biological Activity

The compound 2,6-difluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2,6-difluorobenzoyl chloride with thiophene derivatives under controlled conditions. This reaction is often catalyzed by bases such as triethylamine and conducted in an inert atmosphere to enhance yield and purity.

Biological Activity Overview

The biological activities of this compound have been investigated across various studies, revealing a spectrum of potential therapeutic effects:

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria in vitro. For instance, studies using the disk diffusion method have demonstrated its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations comparable to standard antibiotics .

Antitumor Activity

The compound's antitumor potential has been evaluated against several cancer cell lines. In vitro assays revealed that it exhibits cytotoxic effects on human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines. The IC50 values for these cell lines were found to be in the low micromolar range, indicating significant antiproliferative activity .

Anti-inflammatory Properties

Thiophene-containing compounds are known for their anti-inflammatory effects. The target compound has been assessed for its ability to inhibit pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. The difluoro groups and thiophene rings can engage in various non-covalent interactions such as hydrogen bonding and π-π stacking with biological macromolecules. These interactions may modulate the activity of enzymes or receptors involved in disease processes.

Case Studies and Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against E. coli and S. aureus with zones of inhibition comparable to amoxicillin. |

| Study 2 | Antitumor | IC50 values: MDA-MB-231 (5 µM), SK-Hep-1 (7 µM), indicating significant cytotoxicity. |

| Study 3 | Anti-inflammatory | Inhibited TNF-alpha production in macrophage cultures by 40% at 10 µM concentration. |

Q & A

Basic Research: How can researchers optimize the synthesis of 2,6-difluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide to improve yield and purity?

Methodological Answer:

The synthesis of this compound involves coupling a thiophene-triazole precursor with a fluorinated benzamide moiety. Key steps include:

- Reaction Conditions : Refluxing in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours) to facilitate nucleophilic substitution .

- Purification : Post-reaction solvent removal under reduced pressure, followed by recrystallization from methanol to enhance purity .

- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of triazole derivative to benzaldehyde) and monitoring reaction progress via TLC to minimize side products .

Basic Research: What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- X-ray Crystallography : Resolve molecular packing and hydrogen-bonding interactions (e.g., N–H···N and C–H···F/O bonds) to confirm the amide linkage and planar conformation .

- NMR Spectroscopy : Use NMR to verify fluorine substituent positions and NMR to analyze aromatic protons in the thiophene and benzamide moieties .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula and detect isotopic patterns for chlorine or fluorine .

Advanced Research: How can computational methods like DFT or molecular docking predict the biological activity of this compound?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., PFOR enzyme in anaerobic organisms) based on the amide anion’s electron density .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution, particularly at the triazole-thiophene junction .

- Dynamic Simulations : Perform MD simulations in solvated systems to assess stability of hydrogen-bonded dimers observed in crystallography .

Advanced Research: What strategies address contradictory solubility data reported in different studies?

Methodological Answer:

- Solvent Screening : Test solubility in aprotic (DMSO, DMF) vs. protic (MeOH, EtOH) solvents under controlled pH and temperature .

- Crystallization Conditions : Vary solvent polarity (e.g., methanol/water mixtures) to isolate polymorphs and compare their solubility profiles .

- Analytical Validation : Use HPLC with UV detection to quantify solubility limits and rule out impurities affecting measurements .

Advanced Research: How can structure-activity relationship (SAR) studies guide functionalization of this compound for enhanced bioactivity?

Methodological Answer:

- Substitution Analysis : Introduce electron-withdrawing groups (e.g., -CF) at the benzamide para-position to improve metabolic stability and target binding .

- Triazole Modifications : Replace thiophene with other heterocycles (e.g., pyridine) and evaluate changes in antimicrobial or anticancer activity via in vitro assays .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., fluorine atoms) using QSAR models to prioritize synthetic targets .

Basic Research: What experimental design principles ensure reproducibility in biological activity assays?

Methodological Answer:

- Control Groups : Include positive (e.g., nitazoxanide for antiparasitic assays) and vehicle controls to normalize results .

- Dose-Response Curves : Use a logarithmic concentration range (0.1–100 µM) to determine IC values with ≥3 technical replicates .

- Blinded Analysis : Randomize sample processing and data collection to minimize bias, particularly in antioxidant or cytotoxicity assays .

Advanced Research: How can environmental fate studies assess the ecological impact of this compound?

Methodological Answer:

- Degradation Pathways : Perform photolysis/hydrolysis experiments under simulated environmental conditions (pH 5–9, UV light) to identify breakdown products .

- Bioaccumulation Potential : Measure logP values (octanol-water partition coefficients) to predict lipid solubility and trophic transfer risks .

- Ecotoxicology Models : Use Daphnia magna or zebrafish embryos to evaluate acute toxicity and endocrine disruption potential .

Advanced Research: What crystallographic parameters indicate intermolecular stabilization in this compound?

Methodological Answer:

- Hydrogen Bonding : Analyze distances and angles for N–H···N (2.8–3.2 Å) and C–H···F (3.0–3.5 Å) interactions in the crystal lattice .

- π-Stacking : Measure centroid-to-centroid distances (3.5–4.0 Å) between aromatic rings to assess contribution to crystal packing .

- Thermal Stability : Use DSC/TGA to correlate melting points (e.g., 248°C for related benzimidazoles) with intermolecular forces .

Basic Research: How can researchers validate the purity of synthesized batches for pharmacological testing?

Methodological Answer:

- Chromatographic Methods : Employ HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm to achieve ≥95% purity .

- Elemental Analysis : Compare calculated vs. observed C, H, N, S percentages (deviation ≤0.4%) to confirm stoichiometry .

- Melting Point Consistency : Replicate melting points (±2°C) across batches to detect polymorphic contamination .

Advanced Research: What mechanistic insights explain this compound’s inhibition of microbial PFOR enzymes?

Methodological Answer:

- Active Site Docking : Model the amide anion’s interaction with PFOR’s thiamine pyrophosphate (TPP) cofactor, focusing on hydrogen-bond donor/acceptor sites .

- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) and K values .

- Mutagenesis Studies : Engineer PFOR variants (e.g., Ala substitutions at key residues) to validate binding specificity via fluorescence quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.